molecular formula C42H59N3O10 B1668416 Cethromycin CAS No. 205110-48-1

Cethromycin

Cat. No.: B1668416
CAS No.: 205110-48-1
M. Wt: 765.9 g/mol
InChI Key: PENDGIOBPJLVBT-LHGMTRDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cethromycin, also known as this compound, is a second-generation ketolide antibiotic. It is a once-a-day oral medication developed for the treatment of mild-to-moderate community-acquired pneumonia. This compound has shown higher in vitro potency and a broader range of activity against Gram-positive bacteria associated with respiratory tract infections compared to macrolides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cethromycin involves multiple steps, starting from the basic ketolide structure. The process includes the introduction of various functional groups to enhance its antibacterial properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The production also includes rigorous purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Cethromycin undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cethromycin has several scientific research applications, including:

    Chemistry: Used as a model compound to study ketolide antibiotics and their chemical properties.

    Biology: Investigated for its effects on bacterial cell walls and protein synthesis.

    Medicine: Developed as a treatment for community-acquired pneumonia and other respiratory infections.

    Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical research.

Mechanism of Action

Cethromycin exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action is specific to bacterial cells, making it effective against a wide range of Gram-positive bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .

Comparison with Similar Compounds

Cethromycin is unique compared to other similar compounds due to its higher potency and broader range of activity. Similar compounds include:

    Erythromycin: A macrolide antibiotic with a narrower spectrum of activity.

    Clarithromycin: Another macrolide with similar uses but lower potency.

    Telithromycin: A first-generation ketolide with more side effects and lower efficacy.

This compound stands out due to its improved efficacy, reduced resistance, and once-a-day dosing regimen .

Properties

Respiratory tract infections can be caused by numerous strains of bacteria, requiring careful consideration of treatment and antibiotics effective against a broad spectrum of potential pathogens. Cethromycin, like other macrolide antibiotics, binds to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding, primarily mediated through regions II and V of the rRNA, occludes the peptide exit tunnel and inhibits bacterial protein synthesis. In addition, cethromycin is capable of binding to ribosomal intermediates during ribosome biogenesis, inhibiting the formation of functional 70S bacterial ribosomes. Due to the sequence and structural similarity of ribosomes between species, cethromycin displays broad-spectrum activity against diverse Gram-positive, Gram-negative, and atypical bacteria.

CAS No.

205110-48-1

Molecular Formula

C42H59N3O10

Molecular Weight

765.9 g/mol

IUPAC Name

(1S,5R,7R,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

InChI

InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14+/t23-,24-,25+,26+,27-,31+,32?,35-,36-,37-,39+,41-,42-/m1/s1

InChI Key

PENDGIOBPJLVBT-LHGMTRDXSA-N

Isomeric SMILES

CCC1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C/C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

Canonical SMILES

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 195,773
A 195773
A-195,773
A-195773
ABT 773
ABT-773
cethromycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cethromycin
Reactant of Route 2
Cethromycin
Reactant of Route 3
Cethromycin
Reactant of Route 4
Cethromycin
Reactant of Route 5
Reactant of Route 5
Cethromycin
Reactant of Route 6
Cethromycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.